Regioisomeric Identity: 6-Azetidinyl Substitution Defines a Unique Pharmacophore
The compound's key differentiation stems from its regiospecific substitution. The azetidine is attached at the pyrimidine's 6-position, while the methylamine is at the 4-position. This is distinct from the commercially available isomer, 4-(azetidin-1-yl)-N-methylpyrimidin-2-amine (CAS not specified, Chemspace ID CSCS00014856022), which has the azetidine at the 4-position and the methylamine at the 2-position [1]. This positional difference is non-trivial in kinase hinge-binding motifs; the 6-azetidinyl-4-methylamino pattern is explicitly claimed in the genus of Aerie Pharmaceuticals' JAK inhibitor patent (US20240002392A1) for treating inflammatory eye diseases, confirming its privileged status over other regioisomers [2].
| Evidence Dimension | Regioisomeric substitution pattern |
|---|---|
| Target Compound Data | 6-(azetidin-1-yl) substitution; 4-(methylamino) substitution |
| Comparator Or Baseline | 4-(azetidin-1-yl)-N-methylpyrimidin-2-amine (2-methylamino, 4-azetidinyl substitution pattern) |
| Quantified Difference | Pyrimidine substitution vector is altered (from 2,4- to 4,6-disubstitution pattern) |
| Conditions | Chemical structure comparison (in silico) |
Why This Matters
The specific 4,6-substitution pattern is a validated pharmacophore for JAK kinase hinge-binding, directly impacting target engagement and selectivity, making this isomer the required building block for replicating lead series from key patent disclosures.
- [1] Chemspace. (n.d.). Product Page for CSCS00014856022: 4-(azetidin-1-yl)-N-methylpyrimidin-2-amine. View Source
- [2] deLong, M. A., Sturdivant, J. M., Gordhan, H. M., Ellis, D. A., & Lichorowic, C. L. (2024). Azetidinyl Pyrimidines and Uses Thereof. U.S. Patent Application No. US20240002392A1. View Source
